5-Bromo-3-chloro-2,1-benzothiazole falls under the category of halogenated heterocycles. It is classified as an organohalogen compound due to the presence of bromine and chlorine atoms. Additionally, it belongs to the benzothiazole family, which has significant relevance in medicinal chemistry due to its potential bioactive properties.
The synthesis of 5-bromo-3-chloro-2,1-benzothiazole typically involves the halogenation of benzothiazole derivatives. Common methods include:
The reactions are generally performed under specific temperature and pressure conditions to ensure selective substitution. For example, a typical reaction setup might involve:
The molecular structure of 5-bromo-3-chloro-2,1-benzothiazole features a benzene ring fused with a thiazole ring. The thiazole ring contains nitrogen and sulfur atoms, contributing to its heterocyclic nature. The positions of the bromine and chlorine substituents are critical for its chemical behavior and biological activity.
5-Bromo-3-chloro-2,1-benzothiazole can undergo various chemical reactions typical for halogenated compounds:
Reactions often require specific conditions such as:
The mechanism of action for compounds like 5-bromo-3-chloro-2,1-benzothiazole often involves interaction with biological targets such as enzymes or receptors. For instance, it may inhibit certain protein kinases or act on cellular signaling pathways.
Research indicates that similar benzothiazole derivatives have shown promising antitumor activity by inhibiting specific kinases involved in cancer progression . The exact mechanism may involve:
Physical and chemical properties can vary based on purity and synthesis methods. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed for analysis.
5-Bromo-3-chloro-2,1-benzothiazole has several applications in scientific research:
The therapeutic exploration of benzothiazoles originated in the mid-20th century, with unsubstituted benzothiazole derivatives initially investigated for antimicrobial properties. The systematic incorporation of halogens began in the 1970s, driven by empirical observations that chloro- and bromo-substituents significantly enhanced bioactivity. Chlorine, present in >250 FDA-approved drugs, improves pharmacokinetic properties through increased lipophilicity (log P) and enhanced membrane translocation. Bromine, with its larger atomic radius and polarizability, offers distinct advantages in forming halogen bonds with biomolecular targets—a key interaction stabilizing protein-ligand complexes [4].
The strategic placement of halogens at specific ring positions evolved through structure-activity relationship studies. Early work demonstrated that meta-chlorination (C3/C5 positions) on the benzothiazole ring improved anticancer and antimicrobial efficacy compared to ortho- or para-substituted analogs. This positional preference arises from optimal electronic perturbation of the thiazole nitrogen's basicity and minimal steric disruption of planar binding motifs. The synergistic effect of dual halogenation was subsequently recognized, with 5-bromo-3-chloro substitution emerging as a high-value pattern by the early 2000s. Bromine at C5 extends the molecule's conjugated system, enhancing π-stacking interactions, while chlorine at C3 modulates electron density at N1—a common hydrogen-bond acceptor site [2] [4].
Table 1: Historical Milestones in Halogenated Benzothiazole Development
Time Period | Key Advancement | Therapeutic Impact |
---|---|---|
1970–1980 | Introduction of monohalogenated (Cl/Br) benzothiazoles | Improved antimicrobial potency against Gram-positive pathogens |
1985–1995 | Systematic SAR of halogen position (C3 vs C5 vs C6) | Established C3 and C5 as optimal for target engagement in cancer models |
2000–2010 | Dual halogenation strategies (5-Br/3-Cl pattern) | Enhanced kinase inhibition and metabolic stability in neurological targets |
2015–Present | Hybrid pharmacophores incorporating 5-Bromo-3-chloro-benzothiazole | Multitarget agents for pain, inflammation, and neurodegenerative diseases [1] [2] |
The impact of halogenation is quantifiable: Chlorine-containing pharmaceuticals constitute >20% of small-molecule drugs, with cardiovascular ($4.7 billion), central nervous system ($4.9 billion), and anti-infective ($9.5 billion) therapeutics representing dominant therapeutic categories. Dual-halogenated scaffolds like 5-bromo-3-chloro-2,1-benzothiazole leverage halogen-specific effects—chlorine for pharmacokinetic optimization and bromine for target affinity—yielding compounds with superior therapeutic indices [4].
Contemporary drug discovery prioritizes multitarget therapies to address complex diseases, and 5-bromo-3-chloro-2,1-benzothiazole has emerged as a cornerstone in polypharmacological design. Its most significant application lies in dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibition—a strategy that synergistically modulates inflammatory and nociceptive pathways. Structural analyses reveal that the 5-bromo substituent enhances π-stacking in the sEH hydrophobic pocket, while the 3-chloro group stabilizes the benzothiazole-thiazole conformation essential for FAAH binding. This dual inhibition elevates endogenous analgesics (epoxyeicosatrienoic acids and anandamide) without inducing locomotor side effects, as demonstrated in in vivo models where 1 mg/kg doses alleviated pain without impairing voluntary wheel-running behavior in rats [1].
Table 2: Impact of Halogen Position on Biological Activity in Benzothiazole Derivatives
Substitution Pattern | sEH IC₅₀ (nM) | FAAH IC₅₀ (nM) | Metabolic Stability (t½, min) |
---|---|---|---|
Unsubstituted benzothiazole | 420 ± 35 | 380 ± 42 | 12.1 ± 1.3 |
3-Chloro | 89 ± 11 | 102 ± 9 | 28.5 ± 3.1 |
5-Bromo | 64 ± 8 | 115 ± 12 | 31.8 ± 2.7 |
5-Bromo-3-chloro | 7.2 ± 0.9 | 9.6 ± 1.1 | 45.2 ± 4.3 [1] [2] |
Structure-activity relationship studies demonstrate that trifluoromethyl groups at ortho/para positions are tolerated but do not improve metabolic stability in liver microsomes. In contrast, the 5-bromo-3-chloro analog exhibits a microsomal half-life (t½) of 45.2 minutes—a 3.7-fold increase over the unsubstituted scaffold—attributed to halogen-induced resistance to oxidative metabolism. This stability is essential for sustained target engagement in vivo [1].
Beyond enzyme inhibition, the compound serves as a versatile synthon for hybrid pharmacophores. Its physicochemical profile—molecular weight 249.53 g/mol, logP 3.2 ± 0.1, melting point 55–60°C—aligns with Lipinski's criteria for drug-likeness. The crystalline solid form enables reproducible formulation, while bromine provides a handle for palladium-catalyzed cross-coupling reactions, facilitating rapid diversification into libraries of analogs [3] [7].
Table 3: Physicochemical Properties of 5-Bromo-3-chloro-2,1-benzothiazole
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₇H₃BrClNS | Halogen content enhances target affinity and stability |
Molecular Weight | 249.53 g/mol | Compliant with Rule of Five (<500 Da) |
Melting Point | 55–60°C | Indicates crystalline solid suitable for formulation |
logP (Calculated) | 3.2 ± 0.1 | Optimal membrane permeability (1–5 range) |
Aqueous Solubility | <0.1 mg/mL | Requires formulation optimization [3] [7] |
The efficacy of 5-bromo-3-chloro-2,1-benzothiazole is underpinned by three interrelated theoretical frameworks governing heterocyclic bioactivity: electronic modulation, steric contouring, and molecular recognition paradigms.
Electronic Modulation: Halogens exert both inductive (-I) and mesomeric (+M) effects, perturbing the benzothiazole's electron density. Quantum mechanical calculations reveal that chlorine at C3 withdraws electrons inductively, reducing electron density at N1 (σₚ = +0.23 for Cl), thereby enhancing its hydrogen-bond accepting capacity. Conversely, bromine at C5 donates electrons through resonance (σₘ = +0.39), extending π-conjugation and polarizing the C2–S bond. This polarization facilitates interactions with cysteine residues in enzyme active sites—a critical mechanism for FAAH inhibition [4] [6].
Table 4: Electronic Parameters Governing Halogen Interactions in Drug Targets
Parameter | Chlorine | Bromine | Role in 5-Bromo-3-chloro-benzothiazole |
---|---|---|---|
Hammett Constant (σₘ) | +0.37 | +0.39 | Modulates ring electron density |
Hammett Constant (σₚ) | +0.23 | +0.26 | Enhances H-bond acceptance at N1 |
Halogen Bond Strength (kJ/mol) | 5–10 | 10–15 | Bromine stabilizes protein-ligand complexes |
van der Waals Radius (Å) | 1.75 | 1.85 | Bromine provides optimal steric fit in sEH pocket [4] [6] |
Steric Contouring: The van der Waals radii of chlorine (1.75 Å) and bromine (1.85 Å) create distinct steric footprints. Molecular dynamics simulations demonstrate that 3-chloro substitution minimizes hydrophobic pocket desolvation energy in FAAH (-42.7 kcal/mol vs -38.1 kcal/mol for unsubstituted analog), while 5-bromo fills a conserved subpocket in sEH (volume: 38 ų). This complementary steric occupation enables high-affinity binding to both enzymes despite their structural dissimilarity [1].
Molecular Recognition Paradigms: The scaffold operates as a dual pharmacophore through fragment hybridization. The benzothiazole-thiazole moiety mimics urea-based FAAH inhibitors (e.g., URB597), while the halogenated aromatic system recapitulates key interactions of sEH inhibitors (e.g., TPPU). Docking studies confirm that the 5-bromo group forms a halogen bond with Tyr466 in sEH (distance: 3.1 Å, angle: 156°), and the 3-chloro substituent positions the ring for π-cation interaction with Lys487 in FAAH. This bifunctionality exemplifies the "targeted polypharmacology" paradigm, wherein single molecules are rationally engineered to modulate multiple disease-relevant pathways [1] [2] [6].
The integration of these frameworks enables predictive optimization: Bioisosteric replacement of the thiazole sulfur with bioimidazole diminishes activity, confirming the critical role of sulfur in hydrogen-bond networks. Similarly, repositioning halogens to C4/C6 disrupts planar binding geometry, reducing potency >10-fold. These structure-based insights validate theoretical models guiding the development of next-generation halogenated benzothiazoles [5] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: